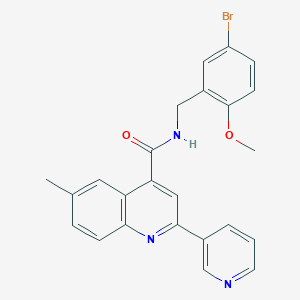![molecular formula C17H17N3O3S B7543883 N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)
N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide, also known as L-NAME, is a chemical compound that has been widely used in scientific research for its ability to inhibit the production of nitric oxide (NO) in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission.
作用机制
N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide works by inhibiting the activity of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide in the body. By blocking the production of nitric oxide, this compound can affect various physiological processes that are regulated by nitric oxide, such as blood pressure regulation, immune response, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific conditions and experimental models used. Some of the reported effects of this compound include:
- Increased blood pressure: By inhibiting the production of nitric oxide, this compound can cause vasoconstriction and increase blood pressure in both animals and humans.
- Impaired immune response: Nitric oxide plays a crucial role in the immune response by regulating the activity of immune cells. This compound has been shown to impair the immune response in various experimental models.
- Altered neurotransmission: Nitric oxide is involved in the regulation of neurotransmitter release and synaptic plasticity. This compound has been shown to alter neurotransmission in various brain regions.
- Other effects: this compound has also been reported to affect other physiological processes, such as platelet aggregation, wound healing, and gastrointestinal motility.
实验室实验的优点和局限性
N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide has several advantages as a research tool, including its ability to selectively inhibit the production of nitric oxide, its well-established mechanism of action, and its availability in pure form. However, there are also some limitations to using this compound in lab experiments, such as its potential off-target effects, its dose-dependent effects, and its variable effects in different experimental models.
未来方向
There are several future directions for the research on N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide, including:
- Investigating the role of nitric oxide in various pathological conditions, such as cardiovascular diseases, neurodegenerative diseases, and cancer.
- Developing more selective and potent inhibitors of nitric oxide synthase.
- Exploring the potential therapeutic applications of nitric oxide modulators, such as this compound, in various diseases.
- Studying the interactions between nitric oxide and other signaling pathways, such as the cGMP pathway and the reactive oxygen species pathway.
合成方法
N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide can be synthesized by reacting 4-nitrobenzenesulfonyl chloride with 5-(4-methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of triethylamine. The resulting intermediate is then treated with phenylhydrazine and sodium acetate to form the final product.
科学研究应用
N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide has been widely used in scientific research to investigate the role of nitric oxide in various physiological and pathological conditions. It has been shown to be effective in inhibiting the production of nitric oxide in vitro and in vivo, making it a valuable tool for studying the biological effects of nitric oxide.
属性
IUPAC Name |
N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-3-5-13(6-4-12)11-16-18-17(19-23-16)14-7-9-15(10-8-14)20-24(2,21)22/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANKCADDBJLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-[4-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543804.png)
![N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)

![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)
![1-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B7543838.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7543853.png)
![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)

![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![4-chloro-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7543882.png)

![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)